molecular formula C16H16ClN3O3S B1676511 Metolazone CAS No. 17560-51-9

Metolazone

Cat. No.: B1676511
CAS No.: 17560-51-9
M. Wt: 365.8 g/mol
InChI Key: AQCHWTWZEMGIFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metolazone primarily targets the renal tubular mechanism of electrolyte reabsorption . It acts to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This mechanism plays a crucial role in maintaining electrolyte balance and fluid homeostasis in the body.

Mode of Action

This compound interferes with the renal tubular mechanism of electrolyte reabsorption . It inhibits the function of the sodium-chloride symporter, preventing sodium and chloride, and therefore water too, from leaving the lumen to enter the tubule cell . As a result, water remains in the lumen and is excreted as urine, instead of being reabsorbed into the bloodstream .

Biochemical Pathways

This compound’s action on the renal tubular mechanism affects the biochemical pathways related to electrolyte balance and fluid homeostasis. It has been shown to increase the excretion of phosphate and magnesium ions . Additionally, this compound has been found to upregulate mitochondrial chaperones, suggesting a potential impact on mitochondrial stress response pathways .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 65% . It is metabolized minimally in the kidneys and has an elimination half-life of about 14 hours . The primary route of excretion is through urine . A study has shown that single dosing with this compound yielded linear plasma pharmacokinetic properties in healthy subjects .

Result of Action

The primary result of this compound’s action is increased diuresis, leading to a decrease in blood volume and an increase in urine volume . This helps lower blood pressure and prevents excess fluid accumulation in conditions like congestive heart failure . This compound is sometimes used together with loop diuretics such as furosemide or bumetanide, but these highly effective combinations can lead to dehydration and electrolyte abnormalities .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as loop diuretics, can enhance the diuretic effect of this compound . Additionally, factors related to the patient’s health status, such as renal function, can also impact the drug’s action. This compound remains active even when the glomerular filtration rate is below 30–40 mL/min, giving it an advantage over other thiazide diuretics in patients with moderate chronic kidney disease .

Safety and Hazards

When handling Metolazone, it’s important to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It’s also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

According to guidelines, Metolazone should be administered two to five hours before loop diuretic so that peak drug levels of this compound are attained with the loop diuretic administration and maximum blockade of distal sodium reabsorption is accomplished . This suggests a potential direction for optimizing the use of this compound in clinical settings.

Biochemical Analysis

Biochemical Properties

Metolazone functions by interfering with the renal tubular mechanism of electrolyte reabsorption . It primarily inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to increased excretion of sodium, chloride, and water, which helps in reducing blood pressure and fluid accumulation . This compound interacts with various enzymes and proteins involved in electrolyte transport, including the sodium-chloride symporter .

Cellular Effects

This compound affects various cell types, particularly renal tubular cells, by inhibiting sodium reabsorption . This inhibition disrupts the electrolyte balance within the cells, leading to increased excretion of sodium and chloride ions . Additionally, this compound can influence cell signaling pathways related to electrolyte transport and fluid balance . It may also affect gene expression related to these pathways, although specific details on these effects are limited .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sodium-chloride symporter in the distal convoluted tubule of the nephron . By inhibiting this symporter, this compound prevents the reabsorption of sodium and chloride ions, leading to their increased excretion . This action reduces blood volume and pressure, providing therapeutic benefits in hypertension and edema . This compound’s effects on gene expression and enzyme activity are secondary to its primary action on the symporter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long-acting properties, with a half-life of approximately 14 hours . Over time, its diuretic effects can lead to significant fluid and electrolyte loss, necessitating careful monitoring of patients . Long-term use may result in electrolyte imbalances, such as hypokalemia and hyponatremia .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound effectively reduces blood pressure and fluid accumulation without causing significant adverse effects . At higher doses, it can lead to severe electrolyte imbalances and dehydration . Studies in rats have shown that this compound can reduce blood pressure without causing natriuresis at non-diuretic doses .

Metabolic Pathways

This compound is minimally metabolized in the body and is primarily excreted unchanged in the urine . It undergoes glomerular filtration and active tubular secretion, with a significant portion undergoing enterohepatic recycling . The primary metabolic pathway involves its interaction with renal transporters responsible for its excretion .

Transport and Distribution

This compound is transported and distributed within the body primarily through the renal system . It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is then distributed to the kidneys, where it exerts its diuretic effects . It is also known to bind to plasma proteins, which may influence its distribution and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily within the renal tubular cells, where it targets the sodium-chloride symporter . This localization is crucial for its diuretic action, as it allows this compound to inhibit sodium reabsorption effectively . The presence of specific targeting signals or post-translational modifications that direct this compound to these cells has not been extensively studied .

Chemical Reactions Analysis

Metolazone undergoes several types of chemical reactions, including:

The major products formed from these reactions include various quinazoline derivatives and sulfonamide compounds .

Properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
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Molecular Weight

365.8 g/mol
Source PubChem
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Physical Description

Solid
Record name Metolazone
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Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
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Record name Metolazone
Source Human Metabolome Database (HMDB)
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Mechanism of Action

The actions of metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption. Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. Sodium and chloride ions are excreted in approximately equivalent amounts. The increased delivery of sodium to the distal tubular exchange site results in increased potassium excretion. Metolazone does not inhibit carbonic anhydrase. The antihypertensive mechanism of action of metolazone is not fully understood but is presumed to be related to its saluretic and diuretic properties., IT ACTS PRIMARILY TO INHIBIT SODIUM REABSORPTION AT CORTICAL DILUTING SITE & IN PROXIMAL CONVOLUTED TUBULE. SODIUM & CHLORIDE IONS ARE EXCRETED IN APPROX EQUAL AMT; INCR POTASSIUM EXCRETION MAY ALSO OCCUR. DIURETIC POTENCY APPROXIMATES THAT OF THIAZIDES.
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Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
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Melting Point

253-259 °C, 256 °C
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Record name Metolazone
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URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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